molecular formula C18H18N2O2S B2437723 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 900868-08-8

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2437723
CAS RN: 900868-08-8
M. Wt: 326.41
InChI Key: WDVHLQFLJGEJKF-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as DMBE or DMBE-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBE-4 belongs to the class of benzothiazole derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Characterization

  • A related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized via condensation in ethanol, with its structure confirmed by various spectral analyses (عبدالله محمد عسيري & سلمان أحمد خان, 2010).

Applications in Corrosion Inhibition

  • Benzothiazole derivatives like 2 - (n -hexylamino)-4-(3′- N,N -dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5- s -triazine have been shown to inhibit corrosion of steel in acidic solutions, indicating potential industrial applications (Zhiyong Hu et al., 2016).

Pharmaceutical Research

  • In pharmaceutical research, benzothiazole compounds have been developed as serotonin-3 (5-HT3) receptor antagonists, demonstrating their potential in neurological and psychological applications (H. Harada et al., 1995).

Photodynamic Therapy for Cancer Treatment

  • Benzothiazole derivatives have been explored for their use in photodynamic therapy, particularly for cancer treatment. For instance, zinc phthalocyanine substituted with benzothiazole-based groups showed promise due to its high singlet oxygen quantum yield (M. Pişkin et al., 2020).

Material Science Applications

  • Benzothiazole derivatives have been studied for their potential in creating novel materials. For example, research on charge-transfer chromophores using benzothiazole structures indicates applications in advanced materials science (Songhua Chen et al., 2011).

Anticancer Research

  • In the domain of cancer research, benzothiazole derivatives have been synthesized and evaluated for their antiproliferative properties, indicating their potential as anticancer agents (Derya Osmaniye et al., 2018).

Anticonvulsant Agents

  • Some benzothiazole compounds have been synthesized and evaluated for their anticonvulsant properties, suggesting their application in the treatment of epilepsy (M. M. Gineinah, 2001).

Antimicrobial Activity

  • Novel benzothiazole derivatives have been investigated for their antimicrobial properties, providing potential avenues for developing new antibacterial agents (Swarupa Rani Gurram & M. A. Azam, 2021).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-4-22-14-9-7-13(8-10-14)17(21)20-18-19-15-11(2)5-6-12(3)16(15)23-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVHLQFLJGEJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

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